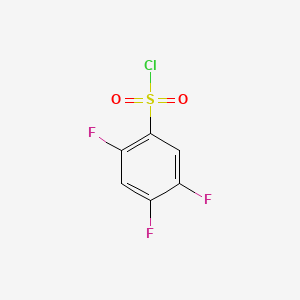

2,4,5-trifluorobenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCZWXXRRTWRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380318 | |

| Record name | 2,4,5-trifluorobenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-21-4 | |

| Record name | 2,4,5-trifluorobenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,5-trifluorobenzenesulfonyl chloride, a fluorinated aromatic sulfonyl chloride of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in published literature, this document outlines a robust, proposed synthetic pathway based on well-established methodologies and provides a detailed, predicted characterization profile derived from the analysis of analogous compounds.

Introduction

This compound is a valuable, albeit not widely documented, building block in organic synthesis. The presence of multiple fluorine atoms on the aromatic ring significantly influences the electronic properties of the sulfonyl chloride group, making it a potentially useful reagent for the synthesis of novel sulfonamides and other derivatives with unique biological and material properties. This guide details a proposed synthesis via the Sandmeyer reaction of 2,4,5-trifluoroaniline and provides a thorough, predicted characterization profile to aid researchers in its preparation and identification.

Proposed Synthesis of this compound

The most plausible and established method for the synthesis of this compound is the diazotization of 2,4,5-trifluoroaniline followed by a copper-catalyzed reaction with sulfur dioxide. This Sandmeyer-type reaction is a reliable method for the preparation of a wide range of arylsulfonyl chlorides.[1] The starting material, 2,4,5-trifluoroaniline, is a commercially available reagent.[2]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[1][3]

Materials:

-

2,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4,5-trifluoroaniline to a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Foaming may occur.

-

After the addition is complete, allow the reaction mixture to stir and warm to room temperature over 1-2 hours.

-

Work-up: Pour the reaction mixture into a large beaker containing crushed ice and water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Characterization

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₂ClF₃O₂S |

| Molecular Weight | 246.59 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not available; likely high boiling point |

| Melting Point | Not available |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data is based on established substituent effects and coupling constants for fluorinated aromatic systems.[4][5][7][9][10][11]

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~ 8.0 - 8.2 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7 |

| H-6 | ~ 7.8 - 8.0 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C-1 | ~ 135 - 140 | m | - |

| C-2 | ~ 155 - 160 | ddd | J(C-F) ≈ 250-260, J(C-F) ≈ 10-15 |

| C-3 | ~ 115 - 120 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 3-5 |

| C-4 | ~ 150 - 155 | ddd | J(C-F) ≈ 250-260, J(C-F) ≈ 10-15 |

| C-5 | ~ 145 - 150 | ddd | J(C-F) ≈ 250-260, J(C-F) ≈ 10-15 |

| C-6 | ~ 110 - 115 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 3-5 |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -120 to -130 | dd | J(F-F) ≈ 15-20, J(F-H) ≈ 8-10 |

| F-4 | -130 to -140 | t | J(F-F) ≈ 15-20 |

| F-5 | -140 to -150 | dd | J(F-F) ≈ 15-20, J(F-H) ≈ 5-7 |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and fluorinated aromatic functionalities.[8][12][13]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium - Weak |

| 1600 - 1450 | C=C stretch (aromatic) | Medium - Strong |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 1250 - 1000 | C-F stretch | Strong |

| 600 - 500 | S-Cl stretch | Medium - Strong |

3.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[14][15]

| m/z | Predicted Fragment |

| 246 | [M]⁺ (³⁵Cl isotope) |

| 248 | [M]⁺ (³⁷Cl isotope) |

| 211 | [M - Cl]⁺ |

| 182 | [M - SO₂]⁺ |

| 147 | [C₆H₂F₃S]⁺ |

| 131 | [C₆H₂F₃]⁺ |

Experimental and Logical Workflows

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis and analysis.

Characterization Logic

Caption: Logical flow for the structural elucidation of the synthesized compound.

Safety Considerations

-

This compound is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The synthesis involves corrosive and toxic reagents such as concentrated acids, sulfur dioxide, and potentially the product itself. All steps should be performed with appropriate caution.

-

Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that the specific reaction conditions and characterization data may require optimization and experimental verification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 15. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trifluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,4,5-trifluorobenzenesulfonyl chloride is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and its close structural analogs, primarily 2,4,5-trichlorobenzenesulfonyl chloride and other fluorinated benzenesulfonyl chloride isomers. This information is intended to serve as a valuable resource and a starting point for further research and development.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that holds significant potential as a building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. While specific data for the 2,4,5-trifluoro isomer is scarce, its chloro-analog, 2,4,5-trichlorobenzenesulfonyl chloride, is a well-established reagent for the synthesis of sulfonamides with applications in pharmaceuticals and agrochemicals.[1] This guide will summarize the known properties of this compound and leverage data from its analogs to provide a thorough technical overview.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4,5-Trichlorobenzenesulfonyl Chloride (CAS: 15945-07-0) [1][3][4][5]

| Property | Value |

| Molecular Formula | C₆H₂Cl₄O₂S |

| Molecular Weight | 279.96 g/mol |

| Appearance | White or cream-colored crystalline solid |

| Melting Point | 65-70 °C |

| Boiling Point | 138 °C @ 0.5 Torr |

| Solubility | Soluble in toluene |

| Purity | ≥98% |

Table 2: Physicochemical Properties of Selected Fluorinated Benzenesulfonyl Chloride Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluorobenzenesulfonyl chloride | 2905-21-7 | C₆H₄ClFO₂S | 194.61 | 27-30 | 246-247 |

| 3-Fluorobenzenesulfonyl chloride | 701-27-9 | C₆H₄ClFO₂S | 194.61 | N/A | 231-232 |

| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | C₆H₄ClFO₂S | 194.61 | 29-31 | 95-96 @ 2 mmHg |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily accessible literature. However, established methods for the synthesis of analogous compounds can be adapted.

Representative Synthesis of a Trifluoromethylbenzenesulfonyl Chloride

A general process for the production of trifluoromethylbenzenesulfonyl chlorides involves a two-step reaction.[6] First, the corresponding benzotrifluoride is reacted with sulfur trioxide to form a sulfonic acid. In the second step, this sulfonic acid is treated with a chlorinating agent to yield the desired trifluoromethylbenzenesulfonyl chloride.

General Workflow for the Synthesis of Substituted Benzenesulfonyl Chlorides

Caption: General workflow for the synthesis of substituted benzenesulfonyl chlorides.

Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride

A documented method for the synthesis of the chloro-analog involves the chlorosulfonation of trichlorobenzene with chlorosulfuric acid at 90°C.[4][7] The reaction mass is then poured into water to precipitate the product.

Representative Analytical Method

The analysis of sulfonyl chlorides and their derivatives is routinely performed using modern chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

LC-MS is a powerful tool for the analysis of sulfonamides synthesized from sulfonyl chlorides.[8]

-

Sample Preparation: The synthesized compound is dissolved in a suitable organic solvent, such as acetonitrile or methanol.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, often with a formic acid modifier to improve peak shape.

-

Mass Spectrometric Detection: Detection is typically carried out using an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the analyte's properties.

Applications in Drug Development

Benzenesulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance drug-like properties.

Role in the Synthesis of Bioactive Sulfonamides:

This compound can serve as a key building block for introducing a trifluorinated phenylsulfonyl moiety into a target molecule. This can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Modulation of Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing potency.

Signaling Pathway in Drug Discovery:

Caption: Role of this compound in the synthesis of novel sulfonamides for the modulation of biological signaling pathways.

Conclusion

While direct and extensive data on this compound remains to be fully elucidated in the public domain, the available information and the well-documented properties of its structural analogs strongly suggest its potential as a valuable reagent in modern drug discovery and development. Its utility as a precursor to novel fluorinated sulfonamides makes it a compound of significant interest for researchers aiming to fine-tune the properties of bioactive molecules. Further investigation into the specific characteristics and reactivity of this compound is warranted to fully unlock its potential in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,5-Trifluorobenzene-1-sulfonyl chloride | 220227-21-4 [sigmaaldrich.com]

- 3. 15945-07-0 CAS MSDS (2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE CAS#: 15945-07-0 [m.chemicalbook.com]

- 5. 2,4,5-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 27575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides - Google Patents [patents.google.com]

- 7. 2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE CAS#: 15945-07-0 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

2,4,5-trifluorobenzenesulfonyl chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trifluorobenzenesulfonyl chloride, a key fluorinated building block in synthetic and medicinal chemistry. This document details its chemical properties, molecular structure, and its applications, with a focus on its relevance to drug discovery and development.

Core Compound Identification

Chemical Name: this compound CAS Number: 220227-21-4 Molecular Formula: C₆H₂ClF₃O₂S[1] Molecular Weight: 230.59 g/mol [1]

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a sulfonyl chloride group (-SO₂Cl) at position 1.

Structure:

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a research and development setting.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Appearance | Colorless solid | [3] |

| Purity | ≥97% | [1] |

| Density | 1.657 g/cm³ | [4] |

| Refractive Index | 1.503 | [4] |

| Flash Point | >100°C (212°F) | [4] |

| Storage | Under inert gas (Argon or Nitrogen) at 2-8°C | [2][4] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

| Precautionary Statements | P261 | [2] |

| Signal Word | Warning | [2] |

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles.[5] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF₃) is a particularly important motif in modern drug design.[6] this compound serves as a valuable reagent for introducing the 2,4,5-trifluorophenylsulfonyl moiety into molecules, a common strategy in the synthesis of novel therapeutic agents.

Sulfonamides, readily synthesized from sulfonyl chlorides, are a critical class of compounds in pharmaceuticals.[7] The 2,4,5-trifluorophenylsulfonyl group can be incorporated into a wide range of molecular scaffolds to modulate their biological activity. This makes this compound a key intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

General Synthesis of Aryl Sulfonyl Chlorides via Diazotization

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sulfur Dioxide

-

Cuprous Chloride (CuCl)

-

Glacial Acetic Acid

-

Ether

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization: Dissolve 2,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to -10°C to -5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C. Stir the mixture for an additional 45 minutes at this temperature to ensure complete formation of the diazonium salt.[8]

-

Preparation of the SO₂/CuCl Solution: In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add cuprous chloride to this solution and continue bubbling sulfur dioxide until the suspension turns from yellow-green to blue-green.[8]

-

Sulfonylation: Cool the sulfur dioxide solution in an ice bath. Slowly add the previously prepared diazonium salt solution in portions, keeping the temperature below 30°C. Foaming may occur and can be controlled with the addition of a few drops of ether.[8]

-

Work-up and Isolation: After the addition is complete, pour the reaction mixture into ice water and stir until the ice has melted. Extract the product with ether. Wash the combined ether extracts with saturated sodium bicarbonate solution until neutral, then with water, and finally dry over magnesium sulfate.[8]

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Synthesis of a Sulfonamide using this compound

This protocol describes a general procedure for the synthesis of a sulfonamide, a common application of this reagent in drug discovery.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Magnesium Sulfate

Procedure:

-

Reaction Setup: Dissolve the amine in dichloromethane and cool the solution in an ice bath.

-

Addition of Reagents: Add the base (e.g., triethylamine, 1.2 equivalents) to the amine solution. Slowly add a solution of this compound (1.0 equivalent) in dichloromethane.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Specific, experimentally obtained spectroscopic data for this compound is not widely published. However, based on the known spectral properties of similar compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR | Two aromatic protons, appearing as complex multiplets in the downfield region (δ 7.5-8.5 ppm), with coupling to each other and to the fluorine atoms. |

| ¹³C NMR | Six aromatic carbon signals, with chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms at positions 2, 4, and 5, with characteristic chemical shifts and F-F coupling constants. The chemical shifts would be expected in the typical range for aryl fluorides. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[9] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 230, along with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation patterns would likely involve the loss of Cl, SO₂, and fluorine atoms. |

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows associated with this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for sulfonamide synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2,4,5-Trifluorobenzene-1-sulfonyl chloride | 220227-21-4 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 220227-21-4 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. jelsciences.com [jelsciences.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. acdlabs.com [acdlabs.com]

Spectroscopic Profiling of 2,4,5-Trifluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides predicted spectroscopic data for 2,4,5-trifluorobenzenesulfonyl chloride based on the analysis of analogous compounds, as direct experimental data was not available in public databases at the time of this report. The experimental protocols provided are generalized for aromatic sulfonyl chlorides.

Introduction

This compound is an organofluorine compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluorinated phenyl ring and reactive sulfonyl chloride group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside comprehensive experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for structurally similar compounds, including 2,4,5-trichlorobenzenesulfonyl chloride and other fluorinated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| ¹H | |||

| H-3 | 7.8 - 8.1 | dd | J(H-F⁴) ≈ 8-10, J(H-F²) ≈ 4-6 |

| H-6 | 7.4 - 7.7 | dd | J(H-F⁵) ≈ 8-10, J(H-F⁴) ≈ 6-8 |

| ¹³C | |||

| C-1 (C-SO₂Cl) | 138 - 142 | d | |

| C-2 (C-F) | 155 - 160 | ddd | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25, ³J(C-F) ≈ 3-5 |

| C-3 (C-H) | 115 - 120 | d | |

| C-4 (C-F) | 150 - 155 | ddd | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25, ²J(C-F) ≈ 15-25 |

| C-5 (C-F) | 145 - 150 | ddd | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25, ³J(C-F) ≈ 3-5 |

| C-6 (C-H) | 110 - 115 | d | |

| ¹⁹F | |||

| F-2 | -110 to -120 | m | |

| F-4 | -125 to -135 | m | |

| F-5 | -130 to -140 | m |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380 - 1400 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1200 | Strong | Symmetric SO₂ stretch |

| 1480 - 1600 | Medium-Strong | Aromatic C=C stretching |

| 1200 - 1300 | Strong | C-F stretching |

| 800 - 900 | Strong | C-H out-of-plane bending |

| 550 - 600 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 230/232 | [M]⁺ | Molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 195 | [M - Cl]⁺ | Loss of chlorine radical. |

| 131 | [C₆H₂F₃O₂S]⁺ | Loss of SO₂Cl group. |

| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride cation with isotopic pattern. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more for better signal-to-noise).

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200 ppm.

-

Reference: External CFCl₃ at 0 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-256.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Place a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty sample holder (salt plate or ATR crystal) prior to sample analysis.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Method:

-

Electron Ionization (EI): Use a standard electron energy of 70 eV. This is a hard ionization technique that will likely produce significant fragmentation.

-

-

Mass Analysis:

-

Mass Range: Scan from m/z 40 to 500.

-

Scan Rate: 1-2 scans per second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Pay close attention to the isotopic pattern of chlorine.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Reactivity and Stability of 2,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2,4,5-trifluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of direct kinetic and thermodynamic data for this specific compound in publicly accessible literature, this guide combines information from safety data sheets, analogous compound studies, and established principles of physical organic chemistry to offer a robust predictive analysis.

Executive Summary

This compound is a reactive organosulfur compound utilized in the synthesis of sulfonamides and other sulfur-containing molecules. Its reactivity is primarily dictated by the electrophilic sulfur center of the sulfonyl chloride group, which is significantly activated by the electron-withdrawing effects of the three fluorine atoms on the benzene ring. The compound is sensitive to moisture and nucleophiles, and appropriate handling and storage procedures are imperative. This guide outlines its chemical reactivity, stability under various conditions, and provides detailed, adaptable experimental protocols for its study.

Chemical and Physical Properties

While exhaustive experimental data is not available, the following table summarizes known and estimated properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₂ClF₃O₂S | --- |

| Molecular Weight | 230.59 g/mol | --- |

| Appearance | Light yellow liquid | Thermo Fisher Scientific SDS |

| Boiling Point | ~240 °C at 760 mmHg | Echemi |

| Density | ~1.7 g/cm³ | Echemi |

| Storage | Store under inert gas, moisture-free | Thermo Fisher Scientific SDS |

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the sulfonyl chloride group to nucleophilic attack. The presence of three electron-withdrawing fluorine atoms enhances the electrophilicity of the sulfur atom, making it more reactive than unsubstituted benzenesulfonyl chloride.

Hydrolysis

This compound is highly sensitive to moisture and will hydrolyze to form 2,4,5-trifluorobenzenesulfonic acid and hydrochloric acid[1]. This reaction is expected to be rapid, especially in the presence of bases.

References

solubility profile of 2,4,5-trifluorobenzenesulfonyl chloride in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4,5-trifluorobenzenesulfonyl chloride in common laboratory solvents. Due to a lack of publicly available experimental data for this specific compound, this document infers a qualitative solubility profile based on the known characteristics of structurally similar sulfonyl chlorides. Furthermore, this guide presents detailed experimental protocols for researchers to determine the precise solubility of this compound in their laboratories. A logical workflow for solubility determination is also provided in a visual format.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that holds potential as a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules. A thorough understanding of the solubility of this reagent in various solvents is critical for its effective use in reaction design, optimization, purification, and formulation. This guide aims to provide a foundational understanding of its likely solubility characteristics and the means to empirically determine them.

Physicochemical Properties and Expected Solubility

Table 1: Physicochemical Properties of a Structurally Related Compound

| Property | Value (for 3,4,5-Trifluorobenzenesulfonyl chloride) |

| Molecular Formula | C₆H₂ClF₃O₂S |

| Molecular Weight | 230.59 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | 76 - 77 °C @ 760 mmHg |

| Flash Point | 23 °C |

| Reactivity | Reacts violently with water. Moisture sensitive. |

Data sourced from publicly available safety data sheets.

Based on the general behavior of sulfonyl chlorides, the following qualitative solubility profile in common laboratory solvents at ambient temperature is anticipated.

Table 2: Anticipated Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Anticipated Solubility | Rationale and Remarks |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polar sulfonyl chloride group is expected to interact favorably with these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | "Like dissolves like" principle suggests good solubility in chlorinated solvents. |

| Aromatic | Toluene, Benzene | Soluble | A related compound, 2,4,5-trichlorobenzenesulfonyl chloride, is known to be soluble in toluene.[1][2][3] |

| Ethers | Diethyl Ether | Moderately Soluble | Expected to be a suitable solvent, though potentially less effective than more polar aprotic solvents. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The high polarity of the sulfonyl chloride is unlikely to be well-solvated by nonpolar alkanes. |

| Protic (Reactive) | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Sulfonyl chlorides are highly reactive with protic solvents, leading to solvolysis (hydrolysis or alcoholysis) rather than simple dissolution.[4][5][6] |

Experimental Protocols for Solubility Determination

Given the absence of specific solubility data, experimental determination is essential. The following protocols provide methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment (Visual Method)

This rapid method provides a preliminary understanding of solubility in various solvents.

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Into a dry test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the selected anhydrous solvent.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or stirrer.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The compound completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the compound dissolves, but undissolved particles remain.

-

Insoluble: The compound does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This method determines the thermodynamic solubility of the compound in a given solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Sealable vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Separation of Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature and ensure all residual moisture is removed.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

Safety Precautions

Sulfonyl chlorides are reactive and corrosive compounds. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. This compound is expected to be moisture-sensitive and will likely react with water to release corrosive hydrochloric acid and trifluorobenzenesulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

Conclusion

While specific, experimentally-derived solubility data for this compound is currently lacking in the literature, a reliable qualitative profile can be inferred from the behavior of similar sulfonyl chlorides. It is anticipated to be soluble in a range of aprotic polar and halogenated organic solvents and reactive towards protic solvents. For quantitative applications, the experimental protocols provided in this guide offer a robust framework for determining its solubility in solvents relevant to specific research and development needs. The careful and systematic determination of its solubility will be a critical enabling step in the successful application of this promising fluorinated reagent.

References

- 1. 15945-07-0 CAS MSDS (2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE CAS#: 15945-07-0 [chemicalbook.com]

- 3. 2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE CAS#: 15945-07-0 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 2,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the sulfur atom in 2,4,5-trifluorobenzenesulfonyl chloride. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilic character of the sulfonyl chloride moiety, making it a highly reactive reagent for sulfonylation reactions. This guide consolidates available data on its reactivity, provides detailed experimental protocols for its synthesis and use, and employs computational chemistry principles to rationalize its behavior. The information presented is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize sulfonyl chlorides as key building blocks.

Introduction

Benzenesulfonyl chlorides are a pivotal class of reagents in organic chemistry, widely employed for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of the sulfonyl chloride group is critically influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.

This compound is a member of this class, distinguished by the presence of three fluorine atoms on the phenyl ring. These fluorine substituents exert a powerful electron-withdrawing effect through both induction and resonance, rendering the sulfur atom exceptionally electrophilic. This heightened reactivity makes this compound a valuable tool for introducing the 2,4,5-trifluorophenylsulfonyl moiety into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability.[1]

This guide will delve into the factors governing the electrophilicity of the sulfur atom in this specific reagent, presenting a combination of theoretical principles, analogous experimental data, and practical methodologies.

Theoretical Framework: Understanding Electrophilicity

The electrophilicity of the sulfur atom in this compound is a direct consequence of the electronic effects exerted by the substituents on the benzene ring.

Inductive and Resonance Effects

The three fluorine atoms on the benzene ring are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring and, consequently, from the sulfonyl chloride group. This withdrawal of electron density deshields the sulfur atom, making it more positive and thus more susceptible to nucleophilic attack.

Hammett Constants

Computational Chemistry Insights

Computational methods, such as Density Functional Theory (DFT), are powerful tools for quantifying electrophilicity. Key parameters include:

-

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus a higher electrophilicity. It is well-established that there is a strong linear relationship between electrophilicity and LUMO energy. While specific calculations for this compound are not found in the literature, it is expected that the presence of the three fluorine atoms would significantly lower its LUMO energy compared to unsubstituted benzenesulfonyl chloride.

-

Partial Atomic Charges: Calculation of the partial atomic charge on the sulfur atom can provide a direct measure of its electron deficiency. A more positive partial charge on the sulfur atom correlates with higher electrophilicity.

A logical workflow for a computational analysis of the electrophilicity of this compound is depicted below.

Quantitative Data

Table 1: Comparative Reactivity Data of Substituted Benzenesulfonyl Chlorides

| Compound | Substituent(s) | Relative Rate of Hydrolysis (approx.) | Reference Compound |

| Benzenesulfonyl chloride | H | 1 | - |

| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | ~10 | Benzenesulfonyl chloride |

| 2,4-Dinitrobenzenesulfonyl chloride | 2,4-(NO₂)₂ | >100 | Benzenesulfonyl chloride |

| This compound | 2,4,5-F₃ | Expected to be >10 | Benzenesulfonyl chloride |

Note: The relative rate for this compound is an educated estimate based on the known electron-withdrawing strength of fluorine substituents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for its use in sulfonylation reactions. These protocols are based on established methods for the preparation and reaction of analogous sulfonyl chlorides.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of arylsulfonyl chlorides from the corresponding aniline.

Reaction Scheme:

1,2,4-Trifluorobenzene → 2,4,5-Trifluoroaniline → 2,4,5-Trifluorobenzenediazonium chloride → this compound

Materials:

-

2,4,5-Trifluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,5-trifluoroaniline in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at room temperature.

-

Add copper(I) chloride to this solution and continue to bubble SO₂ until the solution turns deep green.

-

Cool the SO₂/CuCl solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. Control the addition rate to maintain the temperature between 15-20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large beaker containing crushed ice and water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Handle concentrated acids, sodium nitrite, and sulfur dioxide with appropriate personal protective equipment. Diazonium salts are potentially explosive and should be kept cold and not isolated.

General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the amine in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add the base (pyridine or triethylamine, 1.1-1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.0 equivalent) in the same solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

-

Reaction Progression:

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with the solvent.

-

Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

-

Applications in Drug Development

The 2,4,5-trifluorophenylsulfonyl moiety is incorporated into various drug candidates to modulate their physicochemical and pharmacological properties. The high electrophilicity of this compound makes it an efficient reagent for the late-stage functionalization of complex molecules in drug discovery pipelines. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

Conclusion

This compound is a highly reactive sulfonylating agent due to the strong electron-withdrawing effects of the three fluorine substituents. This enhanced electrophilicity of the sulfur atom makes it a valuable reagent for the synthesis of sulfonamides and sulfonate esters, particularly in the context of medicinal chemistry and drug development. While specific quantitative kinetic and computational data for this compound are not extensively documented in the public domain, a strong understanding of its reactivity can be inferred from the behavior of analogous polyhalogenated and nitro-substituted benzenesulfonyl chlorides. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this potent electrophile. Further quantitative studies on its reactivity are warranted to fully exploit its potential in organic synthesis.

References

The Genesis of a Powerful Moiety: A Technical Guide to the Historical Development and Discovery of Fluorinated Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has consistently proven to be a transformative strategy in the fields of medicinal chemistry, materials science, and agrochemicals. Among the myriad of fluorine-containing functional groups, fluorinated sulfonyl chlorides stand out as versatile and highly reactive intermediates. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, render the sulfur atom highly electrophilic, making them powerful reagents for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical development, key discoveries, and synthetic methodologies of fluorinated sulfonyl chlorides, offering a comprehensive resource for researchers and professionals in the chemical sciences.

A Historical Trajectory: From Early Observations to Modern Reagents

The story of fluorinated sulfonyl chlorides is intrinsically linked to the broader history of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment, the synthesis of the first organofluorine compounds predates this discovery.[1] Early methods, such as the halogen exchange (halex) reaction, laid the groundwork for the introduction of fluorine into organic scaffolds.[1]

The development of fluorinated sulfonyl chlorides can be traced through several key phases:

-

Early 20th Century: The Dawn of Organofluorine Chemistry: Following the pioneering work in organofluorine chemistry, the early 20th century saw the exploration of various fluorination methods. The primary focus was on the introduction of single fluorine atoms or trifluoromethyl groups into organic molecules. The synthesis and reactions of non-fluorinated sulfonyl chlorides were already well-established, primarily through the reaction of sulfonic acids with chlorinating agents like phosphorus pentachloride or thionyl chloride.[2]

-

Mid-20th Century: The Advent of Electrochemical Fluorination: A significant breakthrough in the synthesis of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides, was the development of electrochemical fluorination (ECF), also known as the Simons process, in the 1930s and 1940s. This method involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, leading to the replacement of all hydrogen atoms with fluorine. This process provided the first commercially viable route to perfluoroalkanesulfonyl fluorides, which could then be converted to the corresponding chlorides.

-

Late 20th Century to Present: Refinement and Diversification of Synthetic Methods: The latter half of the 20th century and the beginning of the 21st century have witnessed the development of a diverse array of more selective and milder methods for the synthesis of both aliphatic and aromatic fluorinated sulfonyl chlorides. These methods often leverage readily available starting materials and offer greater functional group tolerance. The conversion of the more stable sulfonyl fluorides to the more reactive sulfonyl chlorides, and vice-versa, has also been extensively studied, providing chemists with a flexible toolkit for organic synthesis.

Core Synthetic Methodologies

The synthesis of fluorinated sulfonyl chlorides can be broadly categorized into two main approaches: the direct formation of the sulfonyl chloride group on a fluorinated backbone and the conversion of other sulfur-containing functional groups into sulfonyl chlorides.

Synthesis of Fluorinated Sulfonyl Chlorides

Several key methods have been developed for the synthesis of fluorinated sulfonyl chlorides, with the choice of method often depending on the nature of the starting material and the desired substitution pattern.

1. From Fluorinated Sulfonic Acids and Their Salts:

This is one of the most common and direct methods. Fluorinated sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using various chlorinating agents.

-

Using Thionyl Chloride (SOCl₂): This is a widely used method for the synthesis of trifluoromethanesulfonyl chloride.[3] The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF).

-

Using Phosphorus Pentachloride (PCl₅): This is a classic method for the conversion of sulfonic acids to sulfonyl chlorides.[4]

-

Using Chlorosulfonic Acid (ClSO₃H): Aromatic compounds can be directly chlorosulfonated using chlorosulfonic acid.[5]

2. From Thiols and Disulfides:

Oxidative chlorination of fluorinated thiols or disulfides provides a direct route to sulfonyl chlorides.

-

Using N-Chlorosuccinimide (NCS): This reagent, often in combination with a chloride source, can effectively oxidize thiols to sulfonyl chlorides.[6]

-

Using Sodium Hypochlorite (NaOCl): Aqueous solutions of sodium hypochlorite can be used for the oxidative chlorination of thiols.[7]

3. From Sulfonyl Hydrazides:

Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) in a simple and rapid reaction.[8][9]

Interconversion of Sulfonyl Halides

The ability to interconvert sulfonyl chlorides and sulfonyl fluorides provides valuable flexibility in synthetic planning, as sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts.

Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides:

This transformation is typically achieved through a halogen exchange reaction using a fluoride source.

-

Using Potassium Fluoride (KF): This is a common and economical method. The reaction can be carried out in various solvents, sometimes with the aid of a phase-transfer catalyst.[10]

-

Using Potassium Bifluoride (KHF₂): This reagent is also effective for the conversion of sulfonyl chlorides to sulfonyl fluorides.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorinated sulfonyl chlorides, providing a valuable resource for reaction planning and characterization.

Table 1: Physical Properties of Selected Fluorinated Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Trifluoromethanesulfonyl chloride | 421-83-0 | CClF₃O₂S | 168.52 | 29-32[12] | 1.583 at 25 °C[12] | 1.334[12] |

| Pentafluoroethanesulfonyl chloride | 64773-40-6 | C₂ClF₅O₂S | 218.53 | Not available | Not available | Not available |

| Nonafluorobutanesulfonyl chloride | 2991-84-6 | C₄ClF₉O₂S | 318.54 | Not available | Not available | 1.3260-1.3300 |

| Perfluorooctanesulfonyl chloride | 423-60-9 | C₈ClF₁₇O₂S | 518.58 | Not available | Not available | Not available |

| Fluoromethanesulfonyl chloride | 13440970 | CH₂ClFO₂S | 132.54 | Not available | Not available | Not available |

Table 2: Spectroscopic Data for Sulfonyl Chlorides

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift Range |

| Infrared (IR) Spectroscopy | S=O stretch (asymmetric) | 1340 - 1380 cm⁻¹[5] |

| Infrared (IR) Spectroscopy | S=O stretch (symmetric) | 1160 - 1190 cm⁻¹[5] |

| Infrared (IR) Spectroscopy | S-Cl stretch | 500 - 600 cm⁻¹[5] |

| ¹⁹F NMR Spectroscopy | -CF₃ | +40 to +80 ppm (relative to CFCl₃)[13] |

| ¹⁹F NMR Spectroscopy | -CF₂- | +80 to +140 ppm (relative to CFCl₃)[13] |

| ¹⁹F NMR Spectroscopy | Ar-F | +80 to +170 ppm (relative to CFCl₃)[13] |

Table 3: Yields of Selected Synthetic Methods for Sulfonyl Chlorides

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Trifluoromethanesulfonic acid | Thionyl chloride, DMF | Trifluoromethanesulfonyl chloride | 87.5 | [3] |

| Trifluoromethanesulfonic acid | Phosphorus trichloride, Chlorine | Trifluoromethanesulfonyl chloride | 89.6 | [4] |

| Sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Sulfonyl chloride | up to 99 | [8] |

| Thiophenols | Ammonium nitrate, HCl, O₂ | Aryl sulfonyl chlorides | up to 100 | [14] |

| Anilines | Chlorosulfonic acid, Thionyl chloride | Aromatic sulfonyl chlorides | High | [5] |

| S-alkyl isothiourea salts | Bleach | Alkanesulfonyl chlorides | High | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering practical guidance for the synthesis of fluorinated sulfonyl chlorides.

Protocol 1: Synthesis of Trifluoromethanesulfonyl Chloride from Trifluoromethanesulfonic Acid [3]

Materials:

-

Trifluoromethanesulfonic acid (150 g, 1 mol)

-

Thionyl chloride (435 mL, 6 mol)

-

N,N-dimethylformamide (DMF) (7.36 g, 0.1 mol)

-

Ice bath

-

Reactor equipped with a thermometer, distillation device, and mechanical stirrer

Procedure:

-

To the reactor, add trifluoromethanesulfonic acid (150 g, 1 mol).

-

Cool the reactor in an ice bath and slowly add thionyl chloride (435 mL, 6 mol).

-

Add the catalyst, N,N-dimethylformamide (7.36 g, 0.1 mol).

-

Slowly allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Heat the mixture to 40 °C and continue stirring for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform vacuum distillation at 110 °C and -0.1 to -0.08 MPa, slowly increasing the temperature to 50 °C to obtain trifluoromethanesulfonyl chloride.

-

Yield: 147 g (87.5%)

-

Protocol 2: Synthesis of an Aromatic Sulfonyl Chloride from an Aniline Derivative (Sandmeyer-type reaction)

Materials:

-

Aromatic amine

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Acetic acid

Procedure:

-

Dissolve the aromatic amine in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath and add concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in acetic acid.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice water to precipitate the sulfonyl chloride.

-

Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Conversion of a Sulfonyl Chloride to a Sulfonyl Fluoride using Potassium Fluoride

Materials:

-

Sulfonyl chloride

-

Potassium fluoride (KF)

-

Acetonitrile

-

18-crown-6 (optional, as a phase-transfer catalyst)

Procedure:

-

Dissolve the sulfonyl chloride in acetonitrile.

-

Add an excess of potassium fluoride.

-

If the reaction is slow, add a catalytic amount of 18-crown-6.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Filter the reaction mixture to remove excess KF and any precipitated potassium chloride.

-

Remove the acetonitrile under reduced pressure.

-

Purify the resulting sulfonyl fluoride by distillation or chromatography.

Visualizing the Chemistry: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships between different synthetic strategies for fluorinated sulfonyl chlorides.

Caption: General synthetic routes to fluorinated sulfonyl chlorides.

Caption: Interconversion between sulfonyl chlorides and sulfonyl fluorides.

Caption: Logical progression of synthetic methodologies.

Conclusion

The historical development of fluorinated sulfonyl chlorides showcases a journey of scientific curiosity and innovation, from the early days of organofluorine chemistry to the sophisticated synthetic methods available today. These powerful reagents continue to play a crucial role in the advancement of various scientific disciplines, particularly in the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of their discovery, synthesis, and key properties, offering a valuable resource for researchers seeking to harness the unique reactivity of this important class of compounds. As the demand for novel fluorinated molecules continues to grow, the chemistry of fluorinated sulfonyl chlorides will undoubtedly remain a vibrant and fruitful area of research.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl chloride | chemical compound | Britannica [britannica.com]

- 3. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. EP1016655B1 - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]

- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3248423A - Process for preparing alkyl sulfonyl chlorides - Google Patents [patents.google.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

A Comprehensive Technical Guide to the Theoretical and Experimental Structural Analysis of 2,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and experimental methodologies for elucidating the molecular structure of 2,4,5-trifluorobenzenesulfonyl chloride. Given the absence of specific published theoretical data for this compound, this document serves as a practical "how-to" manual, offering standardized protocols for computational modeling and experimental verification. The data presented herein is illustrative, representing typical expected values from such analyses, and is intended to guide researchers in their own investigations.

Theoretical Calculations: A Methodological Approach

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic structure of molecules. A typical workflow for the theoretical analysis of this compound is outlined below.

A standard protocol for performing DFT calculations on this compound would involve the following steps:

-

Initial Structure Generation: The molecule is first constructed using a molecular modeling software (e.g., Avogadro, GaussView).

-

Choice of a DFT Functional and Basis Set: A common and effective combination for organic molecules containing halogens and sulfur is the B3LYP functional with a 6-311++G(d,p) basis set. This provides a good balance between accuracy and computational cost.

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This process systematically alters the atomic coordinates to minimize the forces between atoms, resulting in a stable structure.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the predicted infrared (IR) and Raman vibrational spectra, which can be compared with experimental data.

-

The following tables summarize the kind of quantitative data that would be obtained from the DFT calculations described above.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths) for this compound

| Bond | Predicted Bond Length (Å) |

| S=O | 1.425 |

| S-Cl | 2.070 |

| C-S | 1.778 |

| C-F | 1.345 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-H | 1.084 |

Table 2: Illustrative Optimized Geometric Parameters (Bond and Dihedral Angles) for this compound

| Angle | Predicted Bond Angle (°) |

| O=S=O | 122.5 |

| O=S-Cl | 106.8 |

| O=S-C | 108.5 |

| Cl-S-C | 100.2 |

| C-S-C (ring) | 119.8 |

| C-C-F (ring) | 119.5 - 120.5 |

| Dihedral Angle | **Predicted Angle (°) ** |

| Cl-S-C-C | 85.0 |

Table 3: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching | 3100 - 3050 |

| C=C aromatic stretching | 1600 - 1450 |

| S=O asymmetric stretching | 1380 |

| S=O symmetric stretching | 1190 |

| C-F stretching | 1250 - 1000 |

| S-Cl stretching | 450 - 400 |

Experimental Protocols for Structural Verification

Experimental validation of the theoretical structure is crucial. The following sections detail generalized protocols for the synthesis and structural analysis of this compound.

A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding sulfonic acid or its sodium salt with a chlorinating agent.

Protocol:

-

Starting Material: Sodium 2,4,5-trifluorobenzenesulfonate.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, add sodium 2,4,5-trifluorobenzenesulfonate. b. Slowly add an excess of thionyl chloride. c. Heat the mixture under reflux for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of SO₂ and HCl gases. d. After cooling, the excess thionyl chloride is removed by distillation under reduced pressure. e. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Single-crystal X-ray diffraction provides the most definitive experimental determination of molecular structure.

Protocol:

-

Crystal Growth: a. Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, diethyl ether). b. Slowly evaporate the solvent at room temperature or by vapor diffusion with a less polar solvent (e.g., hexane) to grow single crystals suitable for X-ray analysis.

-

Data Collection: a. Mount a suitable crystal on a goniometer head. b. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. c. Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: a. Process the collected diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. c. Refine the model against the experimental data to obtain the final, high-resolution structure, including bond lengths, bond angles, and dihedral angles.

Visualizations of Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural analysis of this compound.

Caption: Workflow for Theoretical Calculation of Molecular Structure.

Caption: Interrelation of Molecular Structural Parameters.

potential hazards and safety precautions for 2,4,5-trifluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known potential hazards and recommended safety precautions for 2,4,5-trifluorobenzenesulfonyl chloride (CAS No. 220227-21-4). This document is intended for use by trained professionals in laboratory and drug development settings. Due to a lack of a complete, formally verified Safety Data Sheet (SDS), this guide synthesizes available data from various sources and incorporates safety information from structurally similar compounds to provide a conservative and robust set of safety recommendations.

Executive Summary

This compound is a fluorinated aromatic sulfonyl chloride. While specific toxicological data for this compound is limited, information from supplier safety data and analysis of analogous compounds indicate that it should be handled as a hazardous substance. Key potential hazards include skin and eye irritation or corrosion, respiratory tract irritation, and harmful effects if swallowed. This guide outlines the known physical and chemical properties, potential hazards, and detailed safety protocols to minimize exposure and ensure safe handling.

**2. Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information has been aggregated from chemical supplier databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220227-21-4 | ChemScene |

| Molecular Formula | C₆H₂ClF₃O₂S | Matrix Scientific |